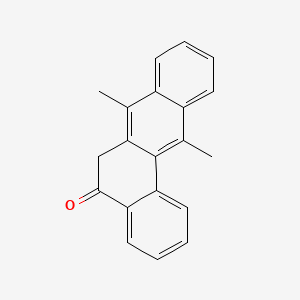
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- typically involves the alkylation of benzanthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism by which Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- exerts its effects involves its interaction with cellular DNA. It forms adducts with DNA, leading to mutations and potentially causing carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound without the methyl groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar structure but different reactivity.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Uniqueness
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. The presence of methyl groups at the 7 and 12 positions enhances its ability to form DNA adducts, making it a potent mutagen and carcinogen .
Eigenschaften
CAS-Nummer |
53306-07-3 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7,12-dimethyl-6H-benzo[a]anthracen-5-one |
InChI |
InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
YNKAOVOSTOOTOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(=O)C3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


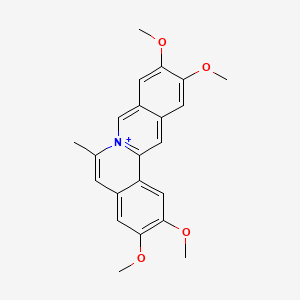
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
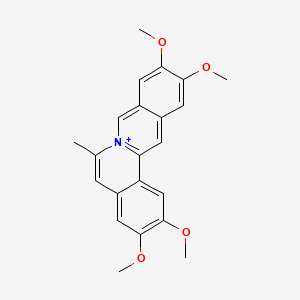
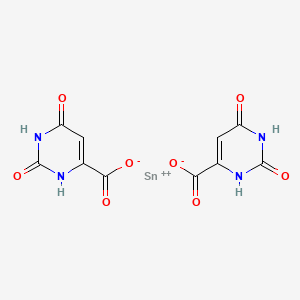
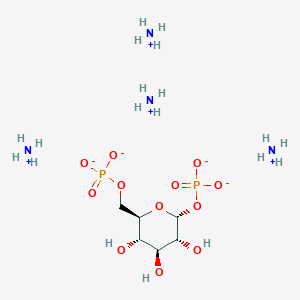
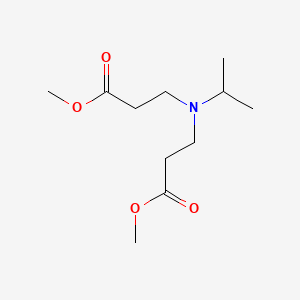

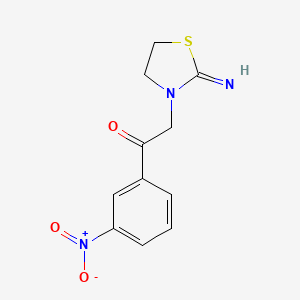
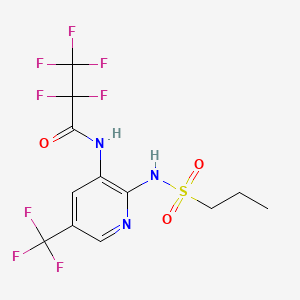
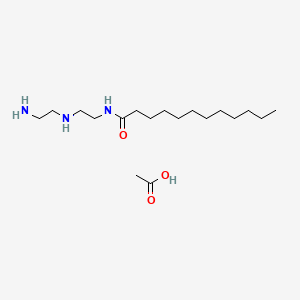
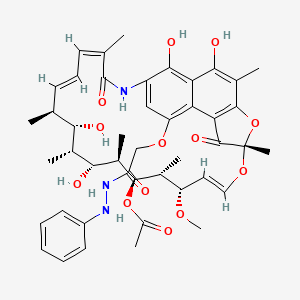
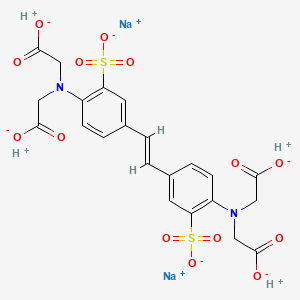

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
